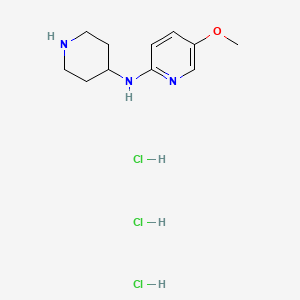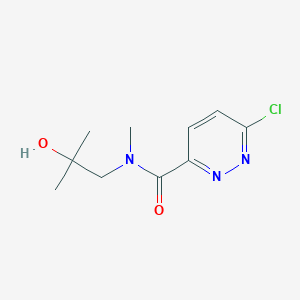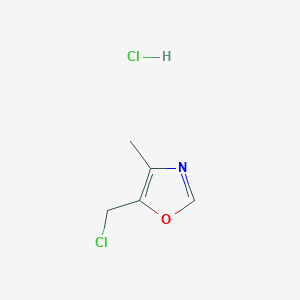
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the reaction of 5-methoxypyridin-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water, followed by the addition of hydrochloric acid to form the trihydrochloride salt .
Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using similar reaction conditions but optimized for scale-up. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases
Wirkmechanismus
The mechanism of action of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with other similar compounds, such as:
N-(piperidin-4-yl)pyridin-2-amine: This compound shares a similar structure but lacks the methoxy group, which may result in different chemical and biological properties.
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine: This compound is similar but does not have the trihydrochloride salt form, which may affect its solubility and stability
Eigenschaften
IUPAC Name |
5-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-10-2-3-11(13-8-10)14-9-4-6-12-7-5-9;;;/h2-3,8-9,12H,4-7H2,1H3,(H,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQLSBZXMNLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)

![METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2974169.png)
![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)



![2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2974178.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2974180.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)

